molecular formula C20H26N4O2S B4667937 N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4667937
M. Wt: 386.5 g/mol
InChI Key: MEVYFMQXDYCZBL-UHFFFAOYSA-N
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Description

N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound featuring a thiophene ring fused with a cyclooctane ring, a pyrazole ring, and a carboxamide group.

Preparation Methods

The synthesis of N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, starting with the formation of the thiophene ringThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

Scientific Research Applications

N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as anti-inflammatory, anti-microbial, and anti-cancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE include other thiophene derivatives and pyrazole-based compounds. These compounds share similar structural features but may differ in their biological activities and applications. For example, thiophene derivatives like Tipepidine and Tioconazole are known for their therapeutic properties, while pyrazole-based compounds are widely used in medicinal chemistry for their anti-inflammatory and anti-cancer activities .

Properties

IUPAC Name

N-[3-(cyclopropylcarbamoyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-2-24-12-11-15(23-24)18(25)22-20-17(19(26)21-13-9-10-13)14-7-5-3-4-6-8-16(14)27-20/h11-13H,2-10H2,1H3,(H,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVYFMQXDYCZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

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